Comparative Physicochemical Profile: LogP and PSA of 5-Nitro-6-(piperidin-1-yl)quinoline vs. Regioisomers
The specific 5,6-substitution pattern on the quinoline core imparts a distinct physicochemical signature to 5-Nitro-6-(piperidin-1-yl)quinoline compared to its regioisomers. It exhibits a predicted LogP of 3.72 and a Polar Surface Area (PSA) of 61.95 Ų [1]. In contrast, the 5,8-regioisomer, 5-Nitro-8-(piperidin-1-yl)quinoline (CAS 142315-99-9), has a reported LogP of 3.56 [2]. This difference in calculated lipophilicity (ΔLogP = 0.16) and the unique orientation of the piperidine moiety can lead to differential membrane permeability and target engagement in biological assays, as reported for analogous nitroquinoline systems [1].
| Evidence Dimension | Physicochemical Property Profile (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72; PSA = 61.95 Ų |
| Comparator Or Baseline | 5-Nitro-8-(piperidin-1-yl)quinoline (LogP = 3.56) and other quinoline analogs. |
| Quantified Difference | ΔLogP = +0.16 (more lipophilic) vs. the 5,8-regioisomer. |
| Conditions | Predicted values from computational models (ChemSrc). |
Why This Matters
Lipophilicity (LogP) is a key determinant of a compound's ability to cross biological membranes and interact with intracellular targets, directly impacting its utility in cell-based assays and in vivo studies.
- [1] ChemSrc. (2024). 5-NITRO-6-(PIPERIDIN-1-YL)QUINOLINE | CAS 19979-55-6. View Source
- [2] ChemSrc. (n.d.). 5-Nitro-8-(piperidin-1-yl)quinoline | CAS 142315-99-9. View Source
